![molecular formula C12H6ClN3O4 B14409133 7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione CAS No. 82241-28-9](/img/structure/B14409133.png)
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a chlorobenzoyl group attached to a triazabicyclo[4.2.0]octene core, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The chlorobenzoyl group is then introduced through a substitution reaction, often using a chlorobenzoyl chloride reagent in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The triazabicyclo[4.2.0]octene core provides a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar core structure but different functional groups.
Cephalexin: A cephalosporin antibiotic with a bicyclic core, used for its antibacterial properties.
Tropane Alkaloids: Compounds with a bicyclic structure, known for their biological activity.
Uniqueness
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione is unique due to its specific combination of a chlorobenzoyl group and a triazabicyclo[4.2.0]octene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
82241-28-9 |
|---|---|
Fórmula molecular |
C12H6ClN3O4 |
Peso molecular |
291.64 g/mol |
Nombre IUPAC |
7-(4-chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione |
InChI |
InChI=1S/C12H6ClN3O4/c13-6-3-1-5(2-4-6)10(18)16-8-7(11(16)19)14-12(20)15-9(8)17/h1-4H,(H2,14,15,17,20) |
Clave InChI |
JPBWBWSTZDCFJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N2C3=C(C2=O)NC(=O)NC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
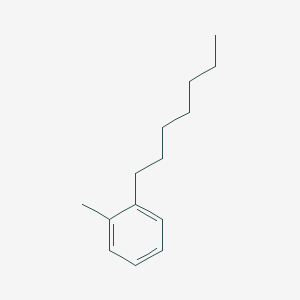
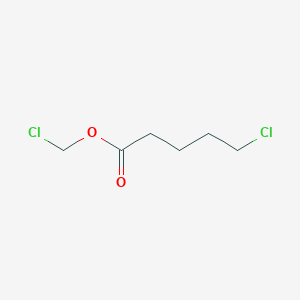
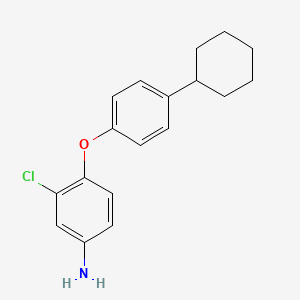
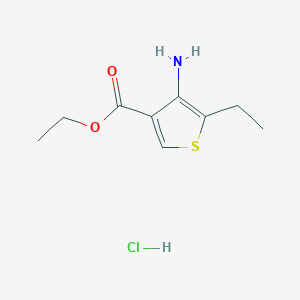
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
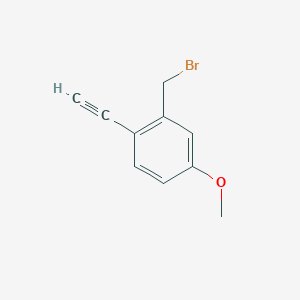

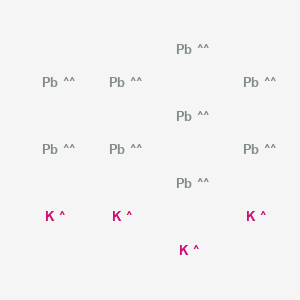
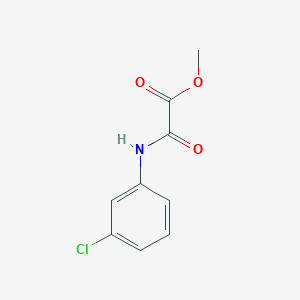

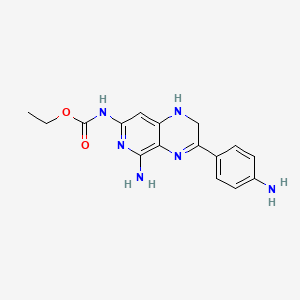
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
